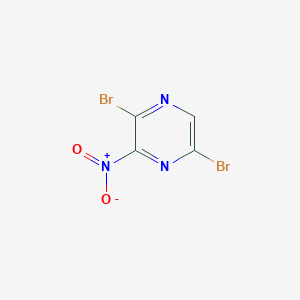

2,5-Dibromo-3-nitropyrazine

Beschreibung

BenchChem offers high-quality 2,5-Dibromo-3-nitropyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dibromo-3-nitropyrazine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2,5-dibromo-3-nitropyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBr2N3O2/c5-2-1-7-3(6)4(8-2)9(10)11/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYHYCACOERRXEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)Br)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBr2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40697079 | |

| Record name | 2,5-Dibromo-3-nitropyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40697079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245645-88-8 | |

| Record name | 2,5-Dibromo-3-nitropyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40697079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Dibromo-3-nitropyrazine: Molecular Structure, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,5-dibromo-3-nitropyrazine, a halogenated and nitrated pyrazine derivative of significant interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from chemical supplier data, established principles of heterocyclic chemistry, and analogous pyrazine derivatives to present a robust profile of its molecular structure, spectroscopic characteristics, plausible synthetic routes, and predicted reactivity. The potential applications of this versatile building block in drug discovery and materials science are also explored, offering a forward-looking perspective for researchers in the field.

Introduction: The Pyrazine Core and the Promise of 2,5-Dibromo-3-nitropyrazine

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry and materials science. Its presence in numerous natural products and pharmaceuticals underscores its biological significance. The introduction of bromine atoms and a nitro group, as in 2,5-dibromo-3-nitropyrazine, imparts unique electronic properties and provides multiple reactive sites for further functionalization. This trifunctionalized pyrazine is a potentially valuable building block for the synthesis of complex molecular architectures with diverse applications.

This guide aims to provide a detailed technical resource on 2,5-dibromo-3-nitropyrazine, acknowledging the current scarcity of dedicated research on this compound. By leveraging data from its pyridine analogue and the broader knowledge of pyrazine chemistry, we will construct a comprehensive understanding of its properties and potential.

Molecular Structure and Spectroscopic Profile

While a definitive crystal structure of 2,5-dibromo-3-nitropyrazine is not publicly available, its molecular geometry can be inferred from its constituent parts and the principles of aromaticity.

Inferred Molecular Structure

The pyrazine ring is planar, and the bromine and nitro substituents will lie in the same plane. The presence of the electronegative nitrogen atoms and the electron-withdrawing nitro group significantly influences the electron distribution within the ring, making it electron-deficient. This electronic characteristic is key to its reactivity.

| Property | Predicted Value/Characteristic |

| Molecular Formula | C4HBr2N3O2[1] |

| Molecular Weight | 282.88 g/mol [2] |

| CAS Number | 1245645-88-8[1][2] |

| SMILES | O=[O-][2] |

Predicted Spectroscopic Characteristics

Predicting the spectroscopic data for 2,5-dibromo-3-nitropyrazine allows for its identification and characterization in synthetic preparations.

-

¹H NMR: The molecule possesses one aromatic proton. Due to the deshielding effects of the adjacent nitrogen atom and the nitro group, this proton is expected to appear as a singlet at a downfield chemical shift, likely in the range of 8.5-9.0 ppm.

-

¹³C NMR: Four distinct carbon signals are expected. The carbons bearing the bromine and nitro groups will be significantly deshielded.

-

IR Spectroscopy: Characteristic vibrational bands would include those for the C-Br stretching, the aromatic C=N and C=C stretching, and the strong symmetric and asymmetric stretching of the N-O bonds in the nitro group (typically around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹).

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a molecule containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks).

Synthesis of 2,5-Dibromo-3-nitropyrazine: A Proposed Pathway

While a specific, validated synthesis for 2,5-dibromo-3-nitropyrazine is not readily found in the literature, a plausible synthetic route can be designed based on established methods for the halogenation and nitration of pyrazine and its derivatives. A potential starting material is 2-aminopyrazine.

Proposed Synthetic Workflow

Caption: A proposed two-step synthesis of 2,5-Dibromo-3-nitropyrazine.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Bromination of 2-Aminopyrazine

-

Dissolve 2-aminopyrazine in a suitable solvent such as acetic acid or a chlorinated solvent.

-

Slowly add a brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine, while maintaining a controlled temperature. The use of microwave irradiation could potentially enhance the reaction rate and yield, as has been demonstrated for the halogenation of 2-aminopyrazine.[3]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction and neutralize the mixture.

-

Extract the product, 2-amino-3,5-dibromopyrazine, with an organic solvent.

-

Purify the product by recrystallization or column chromatography.

Step 2: Diazotization and Sandmeyer-type Reaction

-

Suspend the 2-amino-3,5-dibromopyrazine in an aqueous solution of hydrobromic acid at a low temperature (0-5 °C).

-

Slowly add a solution of sodium nitrite to form the diazonium salt.

-

In a separate vessel, prepare a solution of copper(I) bromide in hydrobromic acid.

-

Add the diazonium salt solution to the copper(I) bromide solution to facilitate the replacement of the amino group with a nitro group.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Extract the final product, 2,5-dibromo-3-nitropyrazine, and purify by appropriate methods such as column chromatography.

Chemical Reactivity: A Versatile Synthetic Hub

The reactivity of 2,5-dibromo-3-nitropyrazine is dictated by the interplay of its three functional groups on the electron-deficient pyrazine core. The bromine atoms serve as excellent leaving groups for nucleophilic aromatic substitution and as handles for palladium-catalyzed cross-coupling reactions, while the nitro group can be reduced to an amine, opening up further avenues for derivatization.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the two ring nitrogens and the nitro group makes the pyrazine ring highly susceptible to nucleophilic attack.[4][5][6][7] The bromine atoms are good leaving groups, and their positions relative to the activating nitro group influence their reactivity. The bromine at the 5-position is expected to be more reactive towards nucleophiles due to the ortho and para activation by the ring nitrogens and the nitro group, respectively.

Caption: Potential palladium-catalyzed cross-coupling reactions of 2,5-Dibromo-3-nitropyrazine.

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amino group using various reducing agents, such as tin(II) chloride, sodium dithionite, or catalytic hydrogenation. [8]This transformation is valuable as it introduces a nucleophilic and basic amino group, which can be further functionalized, for example, through acylation, alkylation, or diazotization.

Applications in Drug Discovery and Materials Science

While there are no specific applications documented for 2,5-dibromo-3-nitropyrazine itself, its potential as a synthetic intermediate is significant.

-

Medicinal Chemistry: Functionalized pyrazines are present in a wide range of pharmaceuticals. The ability to introduce diverse substituents onto the 2,5-dibromo-3-nitropyrazine core through the reactions described above makes it a valuable scaffold for generating libraries of novel compounds for drug discovery programs. The resulting aminopyrazines, in particular, are key precursors for various bioactive heterocyclic systems. [9]* Materials Science: The electron-deficient nature of the pyrazine ring makes it an interesting component for organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to tune the electronic properties through substitution on the 2,5-dibromo-3-nitropyrazine scaffold could lead to the development of new functional materials.

Safety and Handling

Given the lack of a specific Safety Data Sheet (SDS) for 2,5-dibromo-3-nitropyrazine, it is prudent to handle this compound with the precautions typically taken for related nitroaromatic and halogenated heterocyclic compounds. It should be considered as potentially toxic and irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Conclusion

2,5-Dibromo-3-nitropyrazine represents a promising yet underexplored building block in organic synthesis. This guide has provided a comprehensive theoretical framework for its molecular structure, spectroscopic properties, synthesis, and reactivity, based on established chemical principles and data from analogous compounds. The versatile reactivity of this molecule, particularly in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, combined with the potential for further functionalization through reduction of the nitro group, positions it as a valuable tool for the synthesis of novel compounds in medicinal chemistry and materials science. Further experimental investigation is warranted to fully unlock the potential of this intriguing heterocyclic compound.

References

-

PrepChem. Synthesis of 2,5-dibromo-3-nitropyridine. [Link]

-

Chemsigma. 1245645-88-8 2,5-Dibromo-3-nitropyrazine. [Link]

-

The Crucial Role of 2,5-Dibromo-3-nitropyridine in Modern Synthesis. [Link]

-

Pal, M., et al. A simple synthesis of aminopyridines: use of amides as amine source. SciELO. [Link]

-

Beilstein Journal of Organic Chemistry. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. [Link]

-

ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. [Link]

-

LookChem. 2,5-Dibromo-3-nitropyrazine suppliers & manufacturers in China. [Link]

-

PubChem. 2,5-Dibromo-3-nitropyridine. [Link]

-

PubMed. Synthesis and activity of novel nitropyrazines for use as hypoxic cell radiosensitizers. [Link]

-

Thieme Chemistry. Mono- and Dihalogenation of 2-Aminopyrazine. [Link]

-

Wikipedia. Nucleophilic aromatic substitution. [Link]

-

ResearchGate. Optimization of Nitration of 3-Hydroxypyrazine-2-Carboxamide to 3-Hydroxy-6-Nitropyrazine-2-Carboxamide. [Link]

-

YouTube. nucleophilic aromatic substitutions. [Link]

-

Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]

-

PMC. A mild, catalyst-free synthesis of 2-aminopyridines. [Link]

-

JOCPR. Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. [Link]

-

Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

-

Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

-

Ottokemi. 2,5-Dibromo-3-nitro-pyridine, 98%. [Link]

-

Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

-

NIH. Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. [Link]

-

Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. [Link]

-

ResearchGate. Application of Nitrile in Drug Design. [Link]

-

Future Science. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. [Link]

-

PMC. Drug Discovery Applications of Nitroso (Hetero)Arene Derivatives. [Link]

-

ResearchGate. Drug Discovery Applications of Nitroso (Hetero)Arene Derivatives. [Link]

- Google Patents. CN110759858A - Synthesis method of 2, 5-dibromopyridine.

-

ResearchGate. Synthesis of pyrazine from the cyanopyridine derivative used by TMPZn‐base. [Link]

Sources

- 1. 1245645-88-8 2,5-Dibromo-3-nitropyrazine [chemsigma.com]

- 2. 1245645-88-8|2,5-Dibromo-3-nitropyrazine|BLD Pharm [bldpharm.com]

- 3. Mono- and Dihalogenation of 2-Aminopyrazine - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 9. scielo.br [scielo.br]

A Technical Guide to 2,5-Dibromo-3-nitropyrazine: Synthesis, Properties, and Applications

Abstract: This technical guide provides a comprehensive overview of 2,5-Dibromo-3-nitropyrazine, a heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. Due to the limited direct experimental data available for this specific molecule, this document synthesizes information from analogous halo-nitropyrazine structures and established principles of organic chemistry to predict its physical and chemical properties, propose viable synthetic routes, and discuss its expected reactivity and spectroscopic signature. General safety protocols and potential research applications are also detailed, offering a foundational resource for researchers, scientists, and professionals in drug development.

Introduction and Molecular Structure

2,5-Dibromo-3-nitropyrazine is a highly functionalized aromatic heterocycle. The pyrazine ring, a diazine with nitrogen atoms at positions 1 and 4, is substituted with two bromine atoms at the 2 and 5 positions and a nitro group at the 3 position. The presence of these electron-withdrawing groups significantly influences the electronic properties and reactivity of the pyrazine core, making it a versatile intermediate for further chemical modification.

The structure of 2,5-Dibromo-3-nitropyrazine is depicted below. The single remaining proton on the pyrazine ring at the 6-position provides a useful handle for spectroscopic characterization.

Caption: Chemical structure of 2,5-Dibromo-3-nitropyrazine.

Predicted Physicochemical Properties

| Property | Predicted Value | Basis for Prediction |

| Molecular Formula | C₄HBr₂N₃O₂ | Based on chemical structure |

| Molecular Weight | 282.88 g/mol | Calculated from atomic weights |

| Appearance | Pale yellow to yellow solid | Typical appearance for aromatic nitro compounds |

| Melting Point | >100 °C (Decomposition may occur) | High molecular weight, crystalline solid structure, and comparison with other substituted nitropyrazines suggest a relatively high melting point. |

| Boiling Point | Not applicable (likely decomposes) | Aromatic nitro compounds often decompose at high temperatures before boiling. |

| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO), chlorinated solvents (e.g., DCM, chloroform); sparingly soluble in alcohols; insoluble in water. | The polar nitro group and nonpolar brominated ring suggest solubility in a range of organic solvents. |

Proposed Synthetic Pathways

The synthesis of 2,5-Dibromo-3-nitropyrazine can be approached through several strategic routes, primarily involving the nitration of a dibromopyrazine precursor. The pyrazine ring is generally electron-deficient, making electrophilic aromatic substitution, such as nitration, challenging. However, the presence of activating groups or harsh reaction conditions can facilitate this transformation.

A plausible and commonly employed method for the nitration of heterocyclic compounds is the use of a mixture of concentrated nitric acid and sulfuric acid.

Caption: Proposed synthetic workflow for 2,5-Dibromo-3-nitropyrazine.

Experimental Protocol: Nitration of 2,5-Dibromopyrazine

This protocol is a generalized procedure based on standard nitration reactions of aromatic heterocycles.[1]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2,5-dibromopyrazine.

-

Cooling: Cool the flask to 0-5 °C in an ice bath.

-

Addition of Acid: Slowly add concentrated sulfuric acid while maintaining the temperature below 10 °C.

-

Addition of Nitrating Agent: Add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise via the dropping funnel. The rate of addition should be controlled to keep the internal temperature below 15 °C.

-

Reaction: After the addition is complete, allow the reaction to stir at room temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: Carefully pour the reaction mixture onto crushed ice. The crude product should precipitate out of the solution.

-

Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold water until the filtrate is neutral. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.

Expected Chemical Reactivity

The chemical reactivity of 2,5-Dibromo-3-nitropyrazine is dominated by the strong electron-withdrawing nature of the two bromine atoms and the nitro group. This makes the pyrazine ring highly electron-deficient and susceptible to nucleophilic aromatic substitution (SNAr).

The bromine atoms are expected to be the primary leaving groups in SNAr reactions. The nitro group strongly activates the adjacent positions for nucleophilic attack.

Caption: Expected reactivity of 2,5-Dibromo-3-nitropyrazine.

Key potential reactions include:

-

Amination: Reaction with primary or secondary amines to replace one or both bromine atoms.

-

Alkoxylation/Aryloxylation: Substitution with alkoxides or phenoxides.

-

Thiolation: Reaction with thiols to introduce sulfur-containing functional groups.

Anticipated Spectroscopic Data

The following spectroscopic characteristics are predicted for 2,5-Dibromo-3-nitropyrazine:

| Spectroscopy | Predicted Features |

| ¹H NMR | A single signal (singlet) for the proton at the 6-position is expected. Due to the strong electron-withdrawing effects of the adjacent nitrogen and bromine atoms, this proton will be significantly deshielded, likely appearing in the δ 8.5-9.5 ppm range. |

| ¹³C NMR | Four distinct signals for the carbon atoms of the pyrazine ring are anticipated. The carbons bearing the bromine and nitro groups will be significantly downfield. |

| IR Spectroscopy | - Aromatic C-H stretch: A weak band around 3000-3100 cm⁻¹.- Asymmetric NO₂ stretch: A strong band around 1520-1560 cm⁻¹.- Symmetric NO₂ stretch: A strong band around 1340-1360 cm⁻¹.- C=N and C=C stretches: Medium to weak bands in the 1400-1600 cm⁻¹ region.- C-Br stretch: A band in the fingerprint region, typically below 800 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak (M⁺) should be observable, showing a characteristic isotopic pattern for a molecule containing two bromine atoms (M⁺, M⁺+2, M⁺+4 in a 1:2:1 ratio). Common fragmentation patterns would involve the loss of NO₂, Br, or HBr. |

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for 2,5-Dibromo-3-nitropyrazine is not available. However, based on its structure as a halogenated nitroaromatic compound, the following general precautions should be taken:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from heat, sparks, and open flames. Keep the container tightly sealed.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Nitroaromatic compounds can be toxic and may cause skin and eye irritation.[2]

Applications in Research and Drug Development

The pyrazine ring is a well-established scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The introduction of bromo and nitro functionalities provides synthetic handles for the construction of more complex molecules. 2,5-Dibromo-3-nitropyrazine is a promising starting material for the synthesis of novel compounds with potential biological activity.

The ability to perform selective nucleophilic aromatic substitutions on this core structure allows for the creation of libraries of compounds for screening in various therapeutic areas, including oncology, infectious diseases, and neurology. The nitro group can also be reduced to an amino group, which can then be further functionalized.

Conclusion

While direct experimental data on 2,5-Dibromo-3-nitropyrazine is limited, this guide provides a robust, scientifically-grounded framework for its synthesis, properties, and potential applications. By leveraging the known chemistry of related halo-nitropyrazines, researchers can confidently approach the use of this versatile building block in their synthetic endeavors. As a highly functionalized heterocyclic compound, it holds significant promise for the development of novel molecules in drug discovery and materials science.

References

- Jubilant Ingrevia.

-

Setyowati, W. A. E., et al. Optimization of Nitration of 3-Hydroxypyrazine-2-Carboxamide to 3-Hydroxy-6-Nitropyrazine-2-Carboxamide. Indonesian Journal of Chemistry, 2023. Available at: [Link]

Sources

Navigating the Solubility Landscape of Halogenated Nitroaromatics: A Technical Guide to 2,5-Dibromo-3-nitropyridine

An important introductory note: Initial research for "2,5-Dibromo-3-nitropyrazine" did not yield specific solubility data, suggesting it is a compound with limited documentation in publicly accessible literature. This guide has been expertly adapted to focus on the closely related and well-documented compound, 2,5-Dibromo-3-nitropyridine . The principles, protocols, and theoretical discussions presented herein are highly relevant for researchers working with similar halogenated nitroaromatic compounds.

This technical guide offers a comprehensive overview of the solubility characteristics of 2,5-Dibromo-3-nitropyridine, designed for researchers, scientists, and professionals in drug development. We will delve into the theoretical underpinnings of its solubility, present available data, and provide detailed experimental protocols for determining solubility in your own laboratory settings.

Core Concepts: Understanding the Solubility of 2,5-Dibromo-3-nitropyridine

The solubility of an organic compound is fundamentally governed by the principle of "like dissolves like." This adage refers to the polarity of the solute and the solvent. The molecular structure of 2,5-Dibromo-3-nitropyridine—a pyridine ring substituted with two bromine atoms and a nitro group—results in a molecule with considerable polarity.

The key structural features influencing its solubility are:

-

Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which can promote solubility in protic solvents.

-

Nitro Group: The strong electron-withdrawing nature of the nitro group (-NO2) creates a significant dipole moment, increasing the overall polarity of the molecule.

-

Bromine Atoms: The two bromine atoms are also electron-withdrawing and contribute to the molecule's polarity. They can also participate in halogen bonding, a weaker, non-covalent interaction that can influence solubility.

Based on these features, we can predict that 2,5-Dibromo-3-nitropyridine will exhibit preferential solubility in polar solvents.

Physicochemical Properties and Known Solubility Data

A summary of the key physicochemical properties of 2,5-Dibromo-3-nitropyridine is provided in the table below. This information is crucial for understanding its behavior in various solvent systems.

| Property | Value | Source |

| Molecular Formula | C₅H₂Br₂N₂O₂ | |

| Molecular Weight | 281.89 g/mol | |

| Appearance | Light orange to yellow to green powder/crystals | |

| Melting Point | 92-96 °C | |

| pKa (Predicted) | -5.60 ± 0.20 |

Currently, the publicly available qualitative solubility data for 2,5-Dibromo-3-nitropyridine is limited. However, it is reported to be soluble in Methanol [1][2]. This observation aligns with the expectation that polar protic solvents are effective at solvating this polar molecule.

Based on its structure, a predicted solubility profile in common laboratory solvents is presented below. It is imperative to note that these are predictions and should be confirmed experimentally.

| Solvent Class | Specific Solvent | Predicted Solubility |

| Polar Protic | Methanol | Soluble |

| Ethanol | Likely Soluble | |

| Water | Sparingly Soluble to Insoluble | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Likely Soluble |

| Dimethylformamide (DMF) | Likely Soluble | |

| Acetone | Likely Soluble | |

| Acetonitrile | Moderately Soluble | |

| Non-Polar | Toluene | Sparingly Soluble to Insoluble |

| Hexane | Insoluble |

Experimental Protocol for Solubility Determination

To obtain quantitative and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard shake-flask method, which is a widely accepted technique for determining the equilibrium solubility of a compound.

Materials and Equipment

-

2,5-Dibromo-3-nitropyridine (solid)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Constant temperature shaker bath or orbital shaker

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Step-by-Step Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of 2,5-Dibromo-3-nitropyridine to a pre-weighed vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Record the initial mass of the compound added.

-

Add a known volume of the selected solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a clean vial to remove any undissolved solid. This step is critical to prevent overestimation of the solubility.

-

-

Quantification:

-

Prepare a series of standard solutions of 2,5-Dibromo-3-nitropyridine of known concentrations in the same solvent.

-

Analyze the filtered saturated solution and the standard solutions using a calibrated HPLC or UV-Vis spectrophotometer.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of 2,5-Dibromo-3-nitropyridine in the saturated solution by interpolating its analytical response on the calibration curve.

-

-

Calculation of Solubility:

-

The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

-

Visualizing the Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Experimental workflow for determining the solubility of 2,5-Dibromo-3-nitropyridine.

Factors Influencing Solubility and Experimental Considerations

Several factors can significantly impact the measured solubility of a compound. It is crucial to control these variables to ensure the accuracy and reproducibility of the data.

-

Temperature: Solubility is generally temperature-dependent. For most solids, solubility increases with increasing temperature. Therefore, maintaining a constant and accurately recorded temperature during the experiment is essential.

-

pH of the Solvent: For ionizable compounds, the pH of the aqueous solvent will have a profound effect on solubility. While 2,5-Dibromo-3-nitropyridine is a very weak base (predicted pKa of -5.60), this factor is more critical for compounds with pKa values closer to the pH of the solvent.

-

Polymorphism: The crystalline form of the compound can affect its solubility. Different polymorphs can have different lattice energies, leading to variations in their solubility. It is important to characterize the solid form of the material being tested.

-

Purity of the Compound and Solvent: Impurities in either the solute or the solvent can alter the measured solubility. Using high-purity materials is recommended.

Conclusion

This technical guide provides a foundational understanding of the solubility of 2,5-Dibromo-3-nitropyridine. While specific quantitative data remains limited in the public domain, its molecular structure strongly suggests a preference for polar solvents. The detailed experimental protocol provided herein offers a robust framework for researchers to determine the solubility of this compound, and other similar molecules, in various solvents of interest. Accurate solubility data is a cornerstone of successful drug discovery and development, enabling informed decisions in formulation, process chemistry, and preclinical studies.

References

Sources

A Technical Guide to the Spectroscopic Characterization of 2,5-Dibromo-3-nitropyrazine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This in-depth technical guide provides a detailed analysis of the predicted spectroscopic data for 2,5-Dibromo-3-nitropyrazine, a heterocyclic compound with significant potential in medicinal chemistry and materials science. Given the current absence of published experimental spectra for this specific molecule, this document serves as a robust predictive framework, grounded in established spectroscopic principles and comparative data from structurally related compounds. It is designed to empower researchers in their synthetic and analytical endeavors by offering a comprehensive understanding of the expected spectroscopic signatures.

Molecular Structure and Its Spectroscopic Implications

2,5-Dibromo-3-nitropyrazine is a highly functionalized pyrazine ring. The spectroscopic properties are dictated by the interplay of the electron-withdrawing nitro group, the two bromine substituents, and the inherent aromaticity of the pyrazine core. Understanding these electronic effects is paramount to interpreting its spectral data.

Caption: Molecular Structure of 2,5-Dibromo-3-nitropyrazine

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of 2,5-Dibromo-3-nitropyrazine are expected to be simple due to the single proton on the pyrazine ring. The chemical shifts will be significantly influenced by the deshielding effects of the electronegative nitrogen atoms, the nitro group, and the bromine atoms.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to exhibit a single singlet in the downfield region. The exact chemical shift is dependent on the solvent used for analysis.

| Predicted ¹H NMR Data | |

| Proton | Predicted Chemical Shift (δ, ppm) |

| H-6 | 8.5 - 9.0 |

The strong deshielding environment created by the adjacent nitrogen atom (N1) and the cumulative electron-withdrawing effects of the nitro and bromo substituents are expected to shift the H-6 proton significantly downfield.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide valuable information about the carbon skeleton. The chemical shifts are predicted based on the known effects of substituents on the pyrazine ring.

| Predicted ¹³C NMR Data | |

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-2 | 145 - 150 |

| C-3 | 148 - 153 |

| C-5 | 140 - 145 |

| C-6 | 135 - 140 |

The carbon atoms directly attached to the electronegative nitrogen, bromine, and nitro groups (C-2, C-3, and C-5) are expected to be the most deshielded and appear at lower field. The C-6 carbon, being adjacent to a nitrogen atom but also bonded to the only hydrogen, will likely appear at a slightly higher field compared to the other substituted carbons.

Predicted Infrared (IR) Spectroscopy

The IR spectrum of 2,5-Dibromo-3-nitropyrazine will be characterized by the vibrational modes of the pyrazine ring, the nitro group, and the carbon-bromine bonds.

| Predicted IR Absorption Data | |

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Asymmetric NO₂ Stretch | 1560 - 1520 |

| Symmetric NO₂ Stretch | 1355 - 1335 |

| Aromatic C=N and C=C Stretch | 1600 - 1400 |

| C-Br Stretch | 700 - 500 |

The most prominent and diagnostic peaks will be the strong asymmetric and symmetric stretching vibrations of the nitro group. The aromatic C-H stretch will likely be a weak to medium intensity band. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of bands corresponding to various bending and stretching modes of the pyrazine ring and the C-Br bonds.

Predicted Mass Spectrometry (MS)

The mass spectrum of 2,5-Dibromo-3-nitropyrazine will provide information about its molecular weight and fragmentation pattern, which is crucial for structural confirmation.

Molecular Ion Peak

The molecular ion peak (M⁺) is expected to show a characteristic isotopic pattern due to the presence of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the mass spectrum will exhibit a cluster of peaks for the molecular ion:

-

M⁺: Containing two ⁷⁹Br atoms.

-

[M+2]⁺: Containing one ⁷⁹Br and one ⁸¹Br atom.

-

[M+4]⁺: Containing two ⁸¹Br atoms.

The relative intensities of these peaks are expected to be in a ratio of approximately 1:2:1.

| Predicted Molecular Ion Data | |

| Ion | Predicted m/z |

| [C₅HBr₂N₃O₂]⁺ (with ⁷⁹Br, ⁷⁹Br) | 280.8 |

| [C₅HBr₂N₃O₂]⁺ (with ⁷⁹Br, ⁸¹Br) | 282.8 |

| [C₅HBr₂N₃O₂]⁺ (with ⁸¹Br, ⁸¹Br) | 284.8 |

Predicted Fragmentation Pattern

The fragmentation of 2,5-Dibromo-3-nitropyrazine under electron ionization (EI) is likely to proceed through several key pathways:

-

Loss of NO₂: A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (a loss of 46 Da).

-

Loss of Br: The cleavage of a carbon-bromine bond can lead to the loss of a bromine radical (a loss of 79 or 81 Da).

-

Sequential Losses: Sequential losses of NO₂ and Br, or two Br atoms, are also probable.

Caption: Predicted major fragmentation pathways for 2,5-Dibromo-3-nitropyrazine.

Experimental Protocols

To acquire the actual spectroscopic data for 2,5-Dibromo-3-nitropyrazine, the following experimental methodologies are recommended.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR Acquisition:

-

Use a standard single-pulse sequence.

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

A larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

Set the spectral width to encompass the full range of expected carbon chemical shifts (e.g., 0-160 ppm).

-

Caption: General workflow for NMR data acquisition.

IR Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Alternatively, a KBr pellet can be prepared.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal or the pure KBr pellet.

-

Place the sample on the ATR crystal or insert the KBr pellet into the spectrometer.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Mass Spectrometry

-

Sample Introduction: For a volatile and thermally stable compound, direct insertion or gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is suitable. For less stable compounds, electrospray ionization (ESI) from a solution may be preferred.

-

Data Acquisition:

-

Acquire a full scan mass spectrum to identify the molecular ion cluster.

-

Perform tandem mass spectrometry (MS/MS) on the molecular ion to elucidate the fragmentation pathways.

-

This predictive guide provides a solid foundation for researchers working with 2,5-Dibromo-3-nitropyrazine. The predicted data, rooted in established spectroscopic principles, will aid in the identification and characterization of this important synthetic building block.

References

Due to the predictive nature of this guide for a compound with no currently available public experimental data, direct citations for the spectroscopic data of 2,5-Dibromo-3-nitropyrazine are not possible. The predictions are based on fundamental principles of spectroscopy and comparative analysis with data from similar compounds found in general chemical literature and databases. For foundational knowledge, the following types of resources are recommended:

-

Title: Spectrometric Identification of Organic Compounds Source: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons. URL: [Link]

-

Title: Introduction to Spectroscopy Source: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning. URL: [Link]

-

Title: SDBS (Spectral Database for Organic Compounds) Source: National Institute of Advanced Industrial Science and Technology (AIST), Japan. URL: [Link]

An In-Depth Technical Guide to the Synthesis of 2,5-Dibromo-3-nitropyrazine

Abstract

2,5-Dibromo-3-nitropyrazine is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique electronic properties and multiple reaction sites make it a valuable building block for the synthesis of complex molecular architectures. This guide provides a comprehensive, in-depth technical overview of a robust synthetic route to this target molecule. The synthesis is presented as a two-stage process: the initial formation of the 2,5-dibromopyrazine precursor via a Sandmeyer-type reaction, followed by the regioselective nitration of the pyrazine core. This document emphasizes the mechanistic rationale behind the procedural steps, offers detailed, field-tested experimental protocols, and outlines critical safety considerations, aiming to equip researchers, scientists, and drug development professionals with the knowledge to confidently replicate and adapt this synthesis.

Introduction and Strategic Analysis

Chemical Significance of 2,5-Dibromo-3-nitropyrazine

The pyrazine ring is a core structural motif in numerous biologically active compounds and functional materials. The strategic installation of two bromine atoms and an electron-withdrawing nitro group onto this scaffold creates a versatile intermediate. The bromine atoms serve as excellent leaving groups for various cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), allowing for the introduction of diverse substituents. The nitro group profoundly influences the electronic character of the ring, making it susceptible to nucleophilic aromatic substitution and serving as a precursor to an amino group, which can be further functionalized.

Retrosynthetic Approach

A logical retrosynthetic analysis of 2,5-Dibromo-3-nitropyrazine suggests a two-step disconnection. The final nitration step is a key transformation, requiring the installation of a nitro group onto a pre-functionalized pyrazine core. The precursor for this step is 2,5-dibromopyrazine. This intermediate, in turn, can be synthesized from a commercially available aminopyrazine derivative through a diazotization and substitution sequence. This strategic approach avoids the challenges of direct nitration on an unsubstituted, electron-deficient pyrazine ring, which is known to be highly resistant to electrophilic attack.[1][2]

Caption: Retrosynthetic pathway for 2,5-Dibromo-3-nitropyrazine.

Stage 1: Synthesis of 2,5-Dibromopyrazine Precursor

The synthesis of the key intermediate, 2,5-dibromopyrazine, is achieved via a modified Sandmeyer reaction. This classic transformation allows for the conversion of an aromatic amine to an aryl halide through a diazonium salt intermediate.[3][4] The process begins with the bromination of 2-aminopyrazine to form 5-bromo-2-pyrazinamine, which is then subjected to diazotization and subsequent displacement by bromide.

Mechanistic Considerations

The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[4] The key steps are:

-

Diazotization: The primary aromatic amine (5-bromo-2-pyrazinamine) reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid like HBr) at low temperatures (0-5 °C) to form a relatively unstable diazonium salt. Maintaining low temperatures is critical to prevent premature decomposition of this intermediate.

-

Electron Transfer: A copper(I) salt (often generated in situ or used catalytically) donates an electron to the diazonium salt. This results in the formation of an aryl radical and the evolution of nitrogen gas (N₂), a thermodynamically highly favorable process that drives the reaction forward.

-

Halogen Transfer: The aryl radical abstracts a bromine atom from a copper(II) bromide species, yielding the final 2,5-dibromopyrazine product and regenerating the copper(I) catalyst.[3]

Detailed Experimental Protocol: Synthesis of 2,5-Dibromopyrazine

This protocol consolidates procedures reported in the literature.[5][6][7]

Step 2.2.1: Synthesis of 5-Bromo-2-pyrazinamine

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2-aminopyrazine (5.0 g, 52.6 mmol) in chloroform (150 mL).

-

Base Addition: Add pyridine (5.11 mL, 63.2 mmol) to the solution.

-

Bromination: Cool the mixture in an ice bath. Prepare a solution of bromine (3.24 mL, 63.2 mmol) in chloroform (50 mL) and add it dropwise to the reaction mixture over 1 hour, maintaining the temperature below 10 °C.

-

Work-up: After the addition is complete, stir the mixture for an additional 30 minutes. Dilute with water (50 mL) and stir for 10 minutes. Separate the organic layer, wash it with water (50 mL), dry over anhydrous magnesium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by column chromatography on silica gel (eluent: ethyl acetate/n-pentane, 1:4 v/v) to yield 5-bromo-2-pyrazinamine.

Step 2.2.2: Synthesis of 2,5-Dibromopyrazine

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a thermometer, add 48% aqueous hydrobromic acid (HBr). Cool the acid to -15 °C using an acetone/dry ice bath.

-

Substrate Addition: To the cold HBr, add 5-bromo-2-pyrazinamine (3.0 g, 17.2 mmol) portion-wise, ensuring the internal temperature does not rise above -10 °C.

-

Bromine Addition: Add liquid bromine (8.2 g, 51.7 mmol) to the slurry.

-

Diazotization: Prepare a solution of sodium nitrite (2.97 g, 43.0 mmol) in water. Add this solution dropwise to the reaction mixture over 1 hour, meticulously maintaining the internal temperature below 5 °C.

-

Reaction Monitoring & Completion: Stir the reaction mixture for 1 hour at 0 °C. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes).

-

Quenching & Extraction: Once the starting material is consumed, carefully neutralize the reaction mixture to pH 7-8 with a 40% aqueous sodium hydroxide (NaOH) solution, keeping the flask in an ice bath to manage the exotherm. Extract the aqueous layer with diethyl ether or dichloromethane (3 x 50 mL).

-

Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure (at a bath temperature below 30 °C to avoid product loss) to yield 2,5-dibromopyrazine, typically as a brown oil or low-melting solid.[6][7]

Stage 2: Nitration of 2,5-Dibromopyrazine

The introduction of a nitro group onto the electron-deficient pyrazine ring is the most challenging step of this synthesis. Direct electrophilic aromatic substitution on pyrazine is difficult due to the deactivating effect of the two ring nitrogen atoms, which strongly withdraw electron density and are protonated in acidic media, leading to further deactivation.[1][8] Therefore, harsh nitrating conditions are required.

Mechanistic Considerations

The reaction proceeds via a standard electrophilic aromatic substitution mechanism:

-

Generation of Electrophile: A mixture of fuming nitric acid and concentrated sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺). The sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the loss of a water molecule to form the nitronium ion.[9]

-

Electrophilic Attack: The π-system of the 2,5-dibromopyrazine ring attacks the nitronium ion. The two bromine atoms are weak deactivators but are ortho, para-directing. However, the powerful deactivating effect of the pyrazine nitrogens dominates. Substitution is expected to occur at the C3 or C6 position, which are electronically least deactivated. The formation of the 3-nitro isomer is generally observed.

-

Rearomatization: A weak base (such as HSO₄⁻ or water) removes a proton from the carbocation intermediate (sigma complex), restoring the aromaticity of the ring and yielding the final product.

Caption: High-level experimental workflow for the synthesis.

Detailed Experimental Protocol: Nitration

Note: This is a representative protocol adapted from standard procedures for the nitration of deactivated heteroaromatics. Extreme caution is required.

-

Reaction Setup: In a thick-walled, three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cool concentrated sulfuric acid (H₂SO₄, 98%, 20 mL) to 0 °C in an ice/salt bath.

-

Substrate Addition: Slowly and portion-wise, add 2,5-dibromopyrazine (2.38 g, 10 mmol) to the cold sulfuric acid. Stir until a homogeneous solution is obtained, ensuring the temperature remains below 10 °C.

-

Nitrating Agent: Cool the solution back to 0 °C. Slowly, via the dropping funnel, add fuming nitric acid (HNO₃, >90%) dropwise, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Conditions: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to 50-60 °C for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

-

Quenching: After the reaction is complete (or has reached optimal conversion), cool the flask in an ice bath. Very carefully and slowly, pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This step is highly exothermic and must be performed with extreme caution in a fume hood.

-

Isolation & Purification: The precipitated solid product can be collected by vacuum filtration. Wash the solid thoroughly with cold water until the washings are neutral to pH paper. Further wash with a cold dilute sodium bicarbonate solution, followed by more cold water. Dry the crude product in vacuo. If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Characterization and Data Presentation

The final product and key intermediates should be thoroughly characterized to confirm their identity and purity.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Appearance | Key Analytical Data (Expected) |

| 5-Bromo-2-pyrazinamine | C₄H₄BrN₃ | 174.00 | Off-white to pale yellow solid | ¹H NMR, ¹³C NMR, MS |

| 2,5-Dibromopyrazine | C₄H₂Br₂N₂ | 237.88 | Brown oil or low-melting solid | ¹H NMR: δ ≈ 8.6-8.7 ppm (s, 2H). MS (EI): m/z ≈ 236, 238, 240 (M⁺, isotopic pattern). |

| 2,5-Dibromo-3-nitropyrazine | C₄HBr₂N₃O₂ | 282.88 | Yellow solid | ¹H NMR: δ ≈ 8.8 ppm (s, 1H). MS (EI): m/z ≈ 281, 283, 285 (M⁺, isotopic pattern). |

Critical Safety Considerations

-

Corrosive Reagents: Concentrated sulfuric acid, fuming nitric acid, hydrobromic acid, and liquid bromine are all extremely corrosive and toxic. Always handle these reagents in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid/chemical-resistant gloves.

-

Exothermic Reactions: The nitration reaction and the subsequent quenching step are highly exothermic. Maintain strict temperature control and perform additions slowly. Always quench by adding the acid mixture to ice, never the other way around.

-

Toxicity: Pyrazine derivatives and their halogenated counterparts should be handled with care as their toxicological properties may not be fully characterized. Avoid inhalation of dust/vapors and skin contact.

-

Waste Disposal: All chemical waste, especially acidic and halogenated waste streams, must be disposed of according to institutional and local environmental regulations.

Conclusion

This guide details a reliable and logical two-stage synthetic route to 2,5-dibromo-3-nitropyrazine. By first constructing the 2,5-dibromopyrazine core via a Sandmeyer reaction and then performing a regioselective nitration, this strategy overcomes the inherent challenges of functionalizing the electron-poor pyrazine ring. The protocols and mechanistic insights provided herein are designed to be a valuable resource for scientists engaged in the synthesis of novel heterocyclic compounds for pharmaceutical and materials science applications.

References

-

Scribd. (n.d.). Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions. [Link]

- Google Patents. (n.d.). CN110759858A - Synthesis method of 2, 5-dibromopyridine.

-

Wikipedia. (n.d.). Sandmeyer reaction. [Link]

-

Slideshare. (n.d.). Synthesis and reactions of Pyrazine. [Link]

-

Science of Synthesis. (n.d.). 6.2.2. Pyrazines. [Link]

-

Royal Society of Chemistry. (n.d.). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. Organic & Biomolecular Chemistry. [Link]

-

L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. [Link]

-

National Institutes of Health (NIH). (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. [Link]

-

Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. Page loading... [guidechem.com]

- 6. 2,5-Dibromopyrazine synthesis - chemicalbook [chemicalbook.com]

- 7. 2,5-Dibromopyrazine | 23229-26-7 [chemicalbook.com]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

Navigating the Procurement and Application of 2,5-Dibromo-3-nitropyrazine: A Technical Guide for Researchers

For chemists and pharmacologists at the forefront of drug discovery and materials science, the strategic selection of building blocks is a critical determinant of project success. 2,5-Dibromo-3-nitropyrazine, a highly functionalized heterocyclic compound, has emerged as a valuable scaffold and intermediate. Its unique electronic and steric properties make it a versatile substrate for a range of chemical transformations, particularly in the synthesis of kinase inhibitors and other biologically active molecules. This guide provides an in-depth analysis of its commercial availability, key suppliers, and technical considerations for its use in a research and development setting.

Commercial Availability and Supplier Landscape

2,5-Dibromo-3-nitropyrazine is commercially available from a number of specialized chemical suppliers. For researchers, securing a reliable source with consistent quality is paramount to ensure the reproducibility of synthetic protocols. The table below summarizes key suppliers and typical product specifications.

| Supplier | CAS Number | Typical Purity | Common Pack Sizes | Notes |

| BLD Pharm | 1245645-88-8 | ≥97% | 1g, 5g, 10g | Often requires cold-chain transportation. |

| Kohn & Shawn Pharmatech Co.,Ltd | 1245645-88-8 | >98% | Custom synthesis available | A China-based manufacturer.[1] |

| Atomax Chemicals Co., Ltd. | 1245645-88-8 | Inquire | Bulk quantities available | Listed in chemical buyers guides. |

Disclaimer: Availability, purity, and pack sizes are subject to change. It is recommended to contact the suppliers directly for the most current information and to request a certificate of analysis (CoA) for each batch.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and handling requirements of 2,5-Dibromo-3-nitropyrazine is essential for its safe and effective use in the laboratory.

| Property | Value | Source |

| Molecular Formula | C₄HBr₂N₃O₂ | --- |

| Molecular Weight | 298.88 g/mol | --- |

| CAS Number | 1245645-88-8 | --- |

| Appearance | Yellow to brown solid | --- |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | --- |

Safety Information:

-

Hazard Statements: Causes skin irritation and serious eye irritation. May cause respiratory irritation.[2][3]

-

Precautionary Statements:

-

Prevention: Wash skin thoroughly after handling. Wear protective gloves, eye protection, and face protection. Avoid breathing dust. Use only outdoors or in a well-ventilated area.[2][5][6]

-

Response:

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[5][6]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[5]

-

Researchers should always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Synthetic Considerations and Plausible Route

While specific literature detailing the synthesis of 2,5-Dibromo-3-nitropyrazine is sparse, a plausible synthetic route can be devised based on established methodologies for the halogenation and nitration of pyrazine systems. The synthesis likely involves the N-oxidation of a pyrazine precursor, followed by regioselective halogenation and nitration. The electron-deficient nature of the pyrazine ring, further activated by the N-oxide, facilitates these transformations.[7][8][9]

A potential, though unverified, synthetic workflow is outlined below:

Caption: A plausible synthetic route to 2,5-Dibromo-3-nitropyrazine.

Application in Drug Discovery: A Focus on Kinase Inhibitors

The pyrazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[10] Its ability to form key hydrogen bonds and engage in hydrophobic interactions makes it an ideal core for kinase inhibitors.[11][12][13] 2,5-Dibromo-3-nitropyrazine serves as a versatile starting material for the synthesis of substituted pyrazines that can be tailored to target specific kinase ATP-binding sites. The two bromine atoms offer sites for differential functionalization through reactions like nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions.[14][15]

The electron-withdrawing nitro group significantly activates the pyrazine ring towards nucleophilic attack, making the bromine atoms susceptible to displacement.[15][16] This reactivity allows for the introduction of a diverse range of substituents, a critical step in exploring the structure-activity relationship (SAR) of a potential drug candidate.

Caption: Workflow for generating kinase inhibitor libraries.

Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr)

The following is a representative, detailed protocol for a nucleophilic aromatic substitution reaction on a dihalopyrazine substrate. This protocol is based on general principles of SNAr reactions on electron-deficient heterocycles and should be adapted and optimized for 2,5-Dibromo-3-nitropyrazine.[14][17]

Objective: To synthesize a mono-amino substituted pyrazine derivative via SNAr.

Materials:

-

2,5-Dibromo-3-nitropyrazine

-

Primary or secondary amine (e.g., morpholine)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for elution

Procedure:

-

To a dry, round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), add 2,5-Dibromo-3-nitropyrazine (1.0 eq).

-

Dissolve the starting material in anhydrous DMF.

-

Add the amine (1.1 eq) to the solution.

-

Add the base (K₂CO₃, 2.0 eq or DIPEA, 2.5 eq) to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.

-

Quench the reaction by adding water.

-

Extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired mono-substituted product.

Causality behind Experimental Choices:

-

Anhydrous Conditions: The use of an anhydrous solvent and an inert atmosphere is crucial to prevent the reaction of the base and any potential reactive intermediates with water.

-

Base: The base is required to deprotonate the amine nucleophile, increasing its nucleophilicity, and to neutralize the HBr formed during the reaction.

-

Solvent: DMF is a polar aprotic solvent that effectively solvates the reactants and facilitates the SNAr reaction.

-

Purification: Column chromatography is a standard and effective method for separating the desired product from unreacted starting materials, byproducts, and any di-substituted products.

References

-

Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. PubMed. [Link]

-

Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. ScienceDirect. [Link]

-

Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. [Link]

-

Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives. Advanced Journal of Chemistry, Section A. [Link]

-

Preparation and reactions of some substituted pyrazine di-N-oxides. Journal of the Chemical Society C. [Link]

-

Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. PubMed. [Link]

-

Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. ResearchGate. [Link]

-

Photochemistry of Pyridazine N-oxides: A Versatile Tool for Heterocycle Synthesis. ProQuest. [Link]

-

THE PYRAZINES. Wiley Online Library. [Link]

-

Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed. [Link]

-

Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. NIH. [Link]

-

DAY 36: NUCLEOPHILIC SUBSTITUTION REACTIONS OF ARYL HALIDES. YouTube. [Link]

-

The SN2 Reaction Mechanism. Master Organic Chemistry. [Link]

Sources

- 1. 2,5-Dibromo-3-nitropyrazine suppliers & manufacturers in China [m.chemicalbook.com]

- 2. fishersci.com [fishersci.com]

- 3. echemi.com [echemi.com]

- 4. echemi.com [echemi.com]

- 5. fishersci.com [fishersci.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Preparation and reactions of some substituted pyrazine di-N-oxides - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 8. Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. ajchem-a.com [ajchem-a.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2,5-Dibromo-3-nitropyridine

A Note on Chemical Identity: This guide provides safety and handling protocols for 2,5-Dibromo-3-nitropyridine (CAS No. 15862-37-0). While the intended subject was 2,5-Dibromo-3-nitropyrazine, a thorough search of scientific and safety literature did not yield specific data for this compound. Given the structural similarities—both being di-brominated, nitrated six-membered nitrogen-containing aromatic heterocycles—the safety precautions for the pyridine analogue are presented as a robust surrogate. Researchers handling 2,5-Dibromo-3-nitropyrazine should, at a minimum, adhere to these guidelines while treating the compound as having potentially greater or unknown hazards.

Understanding the Hazard Profile

2,5-Dibromo-3-nitropyridine is a solid, light orange to yellow or green crystalline powder. While stable under normal conditions, it is classified as a hazardous chemical and requires careful handling due to its toxicological properties. The primary hazards are associated with irritation and acute toxicity.

The compound is classified as causing skin irritation (Category 2) and serious eye irritation (Category 2).[1] Furthermore, it may cause respiratory irritation.[1] Some data also indicates that it may be harmful if swallowed.[1]

Hazard Identification Summary:

| Hazard Classification | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | 2 | GHS07 | Warning | H315: Causes skin irritation[1][2] |

| Serious Eye Damage/Irritation | 2 | GHS07 | Warning | H319: Causes serious eye irritation[1][2] |

| Acute Toxicity, Oral | 3 | GHS06 | Danger | H301: Toxic if swallowed |

| Specific target organ toxicity (single exposure) | 3 (Respiratory system) | GHS07 | Warning | May cause respiratory irritation.[1] |

Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense

Given the irritant and potentially toxic nature of 2,5-Dibromo-3-nitropyridine, a stringent, multi-layered approach to safety is paramount. This begins with robust engineering controls and is supplemented by appropriate personal protective equipment.

Engineering Controls: The First Line of Defense

All work with 2,5-Dibromo-3-nitropyridine should be conducted in a well-ventilated area.[2] A certified chemical fume hood is mandatory for any procedures that may generate dust or aerosols.[3] The fume hood provides a controlled environment that minimizes the risk of inhalation exposure. Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]

Personal Protective Equipment (PPE): The Essential Barrier

The selection of appropriate PPE is critical to prevent skin and eye contact.

-

Eye and Face Protection: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required.[1][4] A face shield should be worn in situations where there is a risk of splashing.[3]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1] Chemically resistant gloves, such as nitrile or neoprene, should be worn. Always inspect gloves for integrity before use and dispose of them properly after handling the compound. A lab coat or chemical-resistant apron is also necessary.[3]

-

Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, or if irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1][4] The specific type of respirator and cartridge will depend on the nature and concentration of the airborne contaminants.

Experimental Workflow: Safe Handling Protocol

Caption: A step-by-step workflow for the safe handling of 2,5-Dibromo-3-nitropyridine.

Safe Storage and Incompatibility

Proper storage is crucial to maintain the stability of 2,5-Dibromo-3-nitropyridine and prevent hazardous reactions. The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[2][4] Keep it away from incompatible materials such as strong oxidizing agents and strong bases.[4]

Spill Management and Waste Disposal

In the event of a spill, evacuate the area and ensure adequate ventilation.[3] Avoid generating dust.[3] Use appropriate PPE, including respiratory protection, during cleanup.[3] Sweep up the spilled solid material and place it into a suitable, labeled container for disposal.[4]

All waste containing 2,5-Dibromo-3-nitropyridine should be considered hazardous waste and disposed of in accordance with local, state, and federal regulations.[1] Do not allow the chemical to enter drains or the environment.[1]

First Aid and Emergency Procedures

In case of accidental exposure, immediate and appropriate first aid is critical.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1][4] Get medical attention if irritation persists.[1]

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1] If not breathing, give artificial respiration.[1] If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[1]

-

Ingestion: Do NOT induce vomiting.[2] Rinse mouth with water.[2] Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2]

Emergency Response Logic

Caption: Decision-making flow for first aid response to exposure incidents.

Fire-Fighting Measures

While 2,5-Dibromo-3-nitropyridine is not flammable, it can decompose upon heating to produce hazardous combustion products, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide.[1] In the event of a fire, use extinguishing media appropriate for the surrounding fire, such as dry chemical, carbon dioxide, or alcohol-resistant foam.[2] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

References

-

SAFETY DATA SHEET - Thermo Fisher Scientific. (2015, November 10). Thermo Fisher Scientific. Retrieved from [Link]

-

2,5-Dibromo-3-nitropyridine | C5H2Br2N2O2 | CID 298470. PubChem. Retrieved from [Link]

-

5-bromo-2-nitropyridine. Jubilant Ingrevia. Retrieved from [Link]

-

3,5-Dibromopyridine. Jubilant Ingrevia. Retrieved from [Link]

Sources

The Strategic Utility of 2,5-Dibromo-3-nitropyridine: A Technical Guide for Advanced Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Heterocyclic Building Block

In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 2,5-Dibromo-3-nitropyridine, a polysubstituted pyridine derivative, has emerged as a powerful and versatile building block, particularly in the realms of medicinal and agricultural chemistry.[1][2] Its unique electronic and steric properties, conferred by the presence of two bromine atoms and an electron-withdrawing nitro group on the pyridine scaffold, render it a highly reactive and adaptable intermediate for a variety of chemical transformations.[3][4] This guide provides a comprehensive overview of the potential research applications of 2,5-Dibromo-3-nitropyridine, offering insights into its reactivity, detailed experimental protocols, and its role in the synthesis of bioactive molecules.

The strategic positioning of the bromine atoms at the C2 and C5 positions, coupled with the activating effect of the C3-nitro group, allows for selective functionalization through a range of cross-coupling and nucleophilic substitution reactions. This controlled, stepwise modification is a key advantage for the synthesis of diverse compound libraries and the optimization of lead compounds in drug discovery.

Core Chemical Data and Properties

A thorough understanding of the physicochemical properties of 2,5-Dibromo-3-nitropyridine is essential for its effective utilization in synthesis.

| Property | Value | Source(s) |

| CAS Number | 15862-37-0 | [5] |

| Molecular Formula | C₅H₂Br₂N₂O₂ | [5] |

| Molecular Weight | 281.89 g/mol | [5] |

| Appearance | Light orange to yellow to green powder/crystals | [6] |

| Melting Point | 92-96 °C | [6] |

| Solubility | Soluble in methanol | [6] |

Spectroscopic Data: While comprehensive spectral data can be found in various databases, a representative ¹H NMR spectrum is available, providing a key analytical tool for reaction monitoring and product characterization.[5]

Key Research Applications and Synthetic Strategies

The reactivity of 2,5-Dibromo-3-nitropyridine is dominated by the interplay of the electron-deficient pyridine ring, the activating nitro group, and the two distinct bromine leaving groups. This allows for a range of strategic applications, primarily centered around palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

2,5-Dibromo-3-nitropyridine is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These transformations are fundamental to the formation of carbon-carbon and carbon-nitrogen bonds, respectively, and are widely employed in the synthesis of pharmaceuticals and agrochemicals.[7][8]

Regioselectivity: A critical consideration in the functionalization of 2,5-Dibromo-3-nitropyridine is the regioselectivity of the reaction. The bromine atom at the C5 position is generally more reactive in palladium-catalyzed cross-coupling reactions due to lower steric hindrance compared to the C2 position, which is flanked by the bulky nitro group. This differential reactivity allows for selective mono-functionalization at the C5 position, leaving the C2-bromo substituent available for subsequent transformations.

The Suzuki-Miyaura coupling enables the formation of biaryl and vinyl-substituted pyridines, which are common motifs in bioactive molecules. The reaction of 2,5-Dibromo-3-nitropyridine with a boronic acid or ester in the presence of a palladium catalyst and a base allows for the introduction of a wide range of substituents.

Experimental Protocol: Regioselective Mono-arylation of a Dibromopyridine Derivative (Illustrative)

The following protocol for a related dibromopyridine derivative illustrates the general conditions for a regioselective Suzuki-Miyaura coupling.[9]

Reaction Scheme:

Caption: General scheme for the Suzuki-Miyaura coupling of 2,5-Dibromo-3-nitropyridine.

Materials:

-

2,5-Dibromo-3-nitropyridine

-

Arylboronic acid (1.1 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

Triphenylphosphine (PPh₃) (4 mol%)

-

Potassium carbonate (K₂CO₃) (2 equivalents)

-

1,4-Dioxane and water (4:1 mixture)

Procedure:

-

To an oven-dried Schlenk flask, add 2,5-Dibromo-3-nitropyridine, the arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-